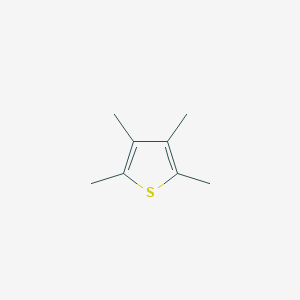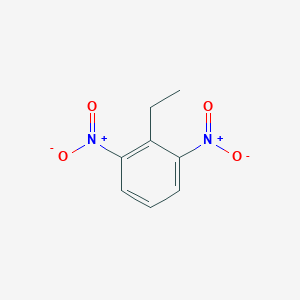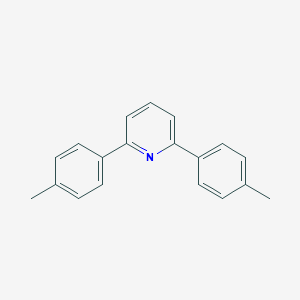
Diperchloryloxybismuthanyl perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diperchloryloxybismuthanyl perchlorate is a chemical compound that features a bismuth center coordinated to perchlorate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diperchloryloxybismuthanyl perchlorate typically involves the reaction of bismuth compounds with perchloric acid or perchlorate salts. One common method includes reacting bismuth trioxide with perchloric acid under controlled conditions to form the desired compound. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This process includes optimizing reaction conditions to achieve higher yields and purity. Multiple purification steps, such as recrystallization and chromatography, are often employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Diperchloryloxybismuthanyl perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding bismuth(V) species.
Reduction: Reduction reactions can convert this compound into lower oxidation state bismuth compounds.
Substitution: This compound can undergo substitution reactions, particularly at the perchlorate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Formation of bismuth(V) species.
Reduction: Formation of lower oxidation state bismuth compounds.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Diperchloryloxybismuthanyl perchlorate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an active ingredient in certain medications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of diperchloryloxybismuthanyl perchlorate involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular proteins, affecting their function and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Shares structural similarities but differs in its pharmacological effects.
Phenylpropanolamine: Similar in structure but has different applications and effects.
Uniqueness
Diperchloryloxybismuthanyl perchlorate is unique due to its specific coordination of bismuth and perchlorate groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
14059-45-1 |
|---|---|
Formule moléculaire |
BiCl3O12 |
Poids moléculaire |
507.33 g/mol |
Nom IUPAC |
bismuth;triperchlorate |
InChI |
InChI=1S/Bi.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 |
Clé InChI |
VDQDGCAHVVNVDM-UHFFFAOYSA-K |
SMILES |
O=Cl(=O)(=O)O[Bi](OCl(=O)(=O)=O)OCl(=O)(=O)=O |
SMILES canonique |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















